molecular formula C11H12N2OS2 B6455125 2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2325394-46-3

2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6455125
CAS No.: 2325394-46-3
M. Wt: 252.4 g/mol
InChI Key: IBXKRZIATPQWTR-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-ones are a class of chemical compounds that have a pyrimidine ring fused with a thiophene ring . They are known to exhibit diverse biological activities and are an important class of compounds in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for your compound are not available, thieno[3,2-d]pyrimidin-4-ones are generally synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a thiophene ring (a five-membered ring with one sulfur atom) .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-13-10(14)9-8(4-5-15-9)12-11(13)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXKRZIATPQWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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